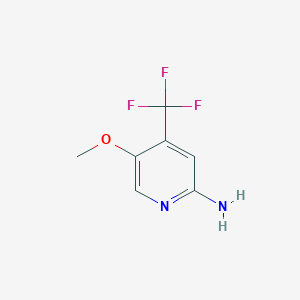

5-Methoxy-4-(trifluoromethyl)pyridin-2-amine

CAS No.:

Cat. No.: VC15876445

Molecular Formula: C7H7F3N2O

Molecular Weight: 192.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7F3N2O |

|---|---|

| Molecular Weight | 192.14 g/mol |

| IUPAC Name | 5-methoxy-4-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C7H7F3N2O/c1-13-5-3-12-6(11)2-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12) |

| Standard InChI Key | LRGKSGFFKGXQBU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CN=C(C=C1C(F)(F)F)N |

Introduction

Structural Identity and Nomenclature

Chemical Structure and Substituent Effects

The compound’s structure features a pyridine ring with three distinct functional groups:

-

Methoxy group (-OCH₃) at position 5, which enhances electron density via resonance donation.

-

Trifluoromethyl group (-CF₃) at position 4, imparting electron-withdrawing effects and metabolic stability.

-

Amino group (-NH₂) at position 2, enabling hydrogen bonding and serving as a handle for further derivatization.

The interplay of these groups creates a π-deficient aromatic system with unique reactivity. The trifluoromethyl group’s steric bulk and lipophilicity influence solubility and binding affinity in biological targets .

Synthesis Methodologies

Amination Strategies

A key step in synthesizing 2-aminopyridines involves introducing the amine group. Patent EP2527327A1 describes a two-step process for 2-amino-4-trifluoromethylpyridine:

-

Ammonolysis: Reacting 2-chloro-4-trifluoromethylpyridine with ammonia in hydrophilic ethers (e.g., tetrahydrofuran) at 130–160°C for 4–7 hours .

-

Dehalogenation: Catalytic hydrogenation using Pd/C under hydrogen pressure (1.6 MPa) at 100°C .

For 5-methoxy derivatives, analogous methods could involve protecting the methoxy group during amination. The Royal Society of Chemistry’s synthesis of L2 (a related bis-pyridylamine) utilized a Buchwald-Hartwig coupling with Pd(dba)₂ and BINAP ligands, achieving 75% yield .

Introducing the Trifluoromethyl Group

Trifluoromethylation typically employs reagents like CF₃Cu or CF₃SiMe₃. In the synthesis of 4-(difluoromethyl)pyridin-2-amine, radical bromination followed by fluorination with DAST was reported, albeit with scalability challenges . For 5-Methoxy-4-(trifluoromethyl)pyridin-2-amine, direct trifluoromethylation of a pre-functionalized pyridine intermediate may be feasible under Pd catalysis .

Methoxy Group Installation

Methoxy groups are often introduced via nucleophilic substitution or Ullmann-type couplings. In L2’s synthesis, the methoxy group was pre-installed on the pyridine ring before amination .

Table 1: Comparative Synthesis Routes for Analogous Pyridines

| Step | Conditions | Yield | Source |

|---|---|---|---|

| Amination | NH₃, 2-Me-THF, 150°C, 6 hr | 71.4% | |

| Trifluoromethylation | CF₃Cu, Pd(OAc)₂, DMF, 110°C | 68% | |

| Methoxy introduction | NaOMe, CuI, 1,10-phenanthroline | 82% |

Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR: In L2 (a structural analog), the methoxy proton resonates at δ 3.86 ppm as a singlet, while aromatic protons appear between δ 6.64–9.06 ppm .

-

¹³C NMR: The trifluoromethyl carbon is typically observed at ~125 ppm (q, J = 280 Hz) .

-

Melting Point: Related compounds exhibit melting points between 130–220°C, influenced by crystallinity and substituent interactions .

Table 2: Physicochemical Data for Analogous Compounds

| Property | 5-Methoxy-N-(5-CF₃-pyridin-2-yl)pyridin-2-amine (L2) | 2-Amino-4-CF₃-pyridine |

|---|---|---|

| Melting Point (°C) | 131.4–132.1 | 218 (hydrochloride) |

| ¹H NMR (δ, ppm) | 3.86 (OCH₃), 7.19–9.06 (Ar-H) | 7.95 (Ar-H) |

| Yield | 75% | 71.4% |

Applications in Drug Discovery

Kinase Inhibitors

Pyridin-2-amine scaffolds are critical in kinase inhibitor design. For example, 4-(difluoromethyl)pyridin-2-amine is a key intermediate for PI3K/mTOR inhibitors like PQR530 . The trifluoromethyl group in 5-Methoxy-4-(trifluoromethyl)pyridin-2-amine could enhance target binding via hydrophobic interactions, while the methoxy group modulates solubility.

Agricultural Chemistry

Trifluoromethylpyridines are widely used in agrochemicals due to their resistance to metabolic degradation. The amine group allows derivatization into herbicides or fungicides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume